
4-Isopropenylphenol
Overview
Description
4-Isopropenylphenol (CAS 4286-23-1) is a phenolic compound characterized by an isopropenyl group (–CH₂–C(CH₃)=CH₂) attached to the para position of the phenol ring. It is a key intermediate in the degradation of bisphenol A (BPA) through advanced oxidation processes (AOPs) , microbial metabolism , and enzymatic reactions . Its molecular formula is C₉H₁₀O, with a molecular weight of 134.18 g/mol. Key physical properties include a melting point of 83–84°C and a boiling point of 136–137°C at 20 mmHg . Industrially, it serves as a precursor for synthesizing 3,5-dichlorobisphenol A, a monomer used in polycarbonate and epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Isopropenylphenol can be synthesized through several methods:
High-Temperature Hydrolysis of Bisphenol A: This method involves the hydrolysis of bisphenol A at high temperatures, resulting in the formation of this compound and phenol.
Catalytic Dehydrogenation of 4-Isopropylphenol: This process involves the catalytic dehydrogenation of 4-isopropylphenol to produce this compound.
Industrial Production Methods: The industrial production of this compound primarily involves the high-temperature hydrolysis of bisphenol A, which is a common method due to its efficiency and yield .
Chemical Reactions Analysis
4-Isopropenylphenol undergoes various chemical reactions, including:
O-Protonation by Sulfuric Acid: This reaction leads to the formation of a carbocation, which can undergo a variety of dimerization reactions.
Common Reagents and Conditions:
Sulfuric Acid: Used for O-protonation reactions.
Laccase Enzyme: Used in polymerization reactions.
Major Products Formed:
Phenol: Formed during the high-temperature hydrolysis of bisphenol A.
Polymeric Products: Formed during polymerization reactions.
Scientific Research Applications
Chemical Properties and Mechanism of Action
4-Isopropenylphenol has the molecular formula C₉H₁₀O and features a vinyl group that contributes to its reactivity. The compound can undergo several chemical transformations, including:
- O-Protonation : This reaction occurs when this compound is treated with sulfuric acid, leading to the formation of a carbocation that can participate in dimerization reactions.
- Polymerization : The compound can polymerize in the presence of enzymes such as laccase, resulting in various polymeric products.
Polymerization and Material Science
This compound is a key intermediate in the production of bisphenol A (BPA), which is widely used in the manufacture of plastics and resins. Its role in polymerization processes has significant implications for material science:
- Polymeric Products : IPP can be polymerized to create materials with desirable properties for industrial applications.
- Environmental Chemistry : Understanding its degradation pathways contributes to assessing the environmental impact of BPA and related compounds.
Environmental Chemistry
The compound plays a crucial role in environmental studies, particularly concerning the degradation of pollutants:
- Degradation Pathways : IPP is involved in the breakdown of bisphenol A, contributing to studies on endocrine disruptors.
- Photocatalytic Degradation : Research has shown that IPP can be effectively degraded using TiO₂ nanoparticles under UV irradiation, enhancing its removal from contaminated water sources .
Recent studies have highlighted the cytotoxic effects of this compound:
- Cytotoxicity Studies : IPP has been shown to induce hemolysis in human erythrocytes at concentrations as low as 5 μg/mL. The degree of hemolysis increases with concentration and time, indicating potential health risks associated with exposure .
- Reactive Oxygen Species (ROS) Generation : IPP generates ROS in a dose-dependent manner, contributing to oxidative stress within cells .
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Polymerization | Used as an intermediate for BPA production | Essential for creating various polymeric materials |
Environmental Chemistry | Involved in degradation pathways of bisphenol A | Effective photocatalytic degradation observed |
Biological Activity | Exhibits cytotoxic effects on human cells | Induces hemolysis and generates ROS |
Case Study 1: Photocatalytic Degradation
A study investigated the photocatalytic degradation of this compound using TiO₂ nanoparticles embedded in thermosensitive poly(NIPA) fibers. The results indicated that the adsorption of IPP onto these fibers significantly enhanced its degradation rate under UV light. The study provided insights into optimizing conditions for effective pollutant removal from wastewater .
Case Study 2: Cytotoxicity Assessment
Research comparing the cytotoxic effects of IPP with other phenolic compounds revealed that IPP induces significant hemolysis at lower concentrations compared to bisphenol A. This finding underscores the potential health implications associated with exposure to this compound .
Mechanism of Action
The mechanism of action of 4-isopropenylphenol involves its ability to undergo O-protonation by sulfuric acid, leading to the formation of a carbocation. This carbocation can then participate in various dimerization reactions . The compound’s primary targets and pathways are not explicitly mentioned in the available literature, but its role as an intermediate in chemical reactions highlights its importance in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
Key Differences :
- Branching: this compound has an unsaturated isopropenyl group, while 4-isopropylphenol has a saturated isopropyl group. This affects reactivity; the double bond in isopropenylphenol facilitates oxidation and polymerization .
- Steric Effects: 4-Cumylphenol’s bulky cumyl group (–C₆H₅–C(CH₃)₂) reduces solubility in water compared to smaller alkylphenols .
Degradation Pathways and Environmental Impact
Notable Findings:
- In UV/SPS/HP/Cu systems, this compound forms within 15 minutes of BPA treatment and is eliminated after 180 minutes .
- Microbial degradation by Bacillus megaterium ISO-2 converts this compound to 4-hydroxyacetophenone and phenolic acids .
Challenges in Purification and Utilization
- This compound and 4-Isopropylphenol: Co-produced in AOPs and microbial pathways, requiring costly separation techniques .
- 4-Cumylphenol: Limited commercial availability due to niche applications .
Biological Activity
4-Isopropenylphenol (IPP) is a phenolic compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and environmental science. This article delves into the biological activity of this compound, highlighting its cytotoxic effects, endocrine activity, and potential as an alternative to Bisphenol A (BPA).
Chemical Structure and Properties
This compound is characterized by its isopropenyl group attached to a phenolic ring. Its chemical formula is C₉H₁₀O, and it is known for its reactivity due to the presence of the vinyl group, which can undergo various chemical transformations.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects on human erythrocytes. In a comparative study with Bisphenol A (BPA) and other phenolic compounds, it was found that:
- Hemolytic Activity : At a concentration of 5 μg/mL, this compound induced a statistically significant increase in hemolysis after 1 hour of incubation. The degree of hemolysis increased with both concentration and incubation time, reaching notable levels after 24 hours .
- Reactive Oxygen Species (ROS) Generation : The compound was also shown to generate reactive oxygen species in a dose-dependent manner. At 10 μg/mL, it produced significant levels of ROS, contributing to oxidative stress in cells .
Table 1: Hemolytic Activity of this compound Compared to Other Compounds
Compound | Concentration (μg/mL) | Hemolysis After 1h (%) | Hemolysis After 24h (%) |
---|---|---|---|
BPA | 5 | 2.35 ± 0.20 | 36.26 ± 1.39 |
Phenol | 5 | 1.68 ± 0.04 | 21.06 ± 0.27 |
Hydroquinone | 100 | Not significant | 26.15 ± 0.80 |
This compound | 5 | 1.58 ± 0.09 | 16.58 ± 0.29 |
Endocrine Activity
The endocrine-disrupting potential of this compound has been evaluated as part of assessments for alternatives to BPA in various applications, particularly in thermal paper production . It has been noted for its ability to bind to estrogen-related receptors, raising concerns about its potential effects on human health and the environment.
- Estrogen Receptor Binding : Research indicates that compounds like this compound can interact with estrogen receptors, potentially leading to hormonal disruptions . This interaction is particularly significant given the widespread use of BPA and its known endocrine-disrupting properties.
Case Study: Alternative to Bisphenol A
A study aimed at evaluating alternatives to BPA highlighted the potential use of this compound in thermal paper applications due to its similar chemical properties but with different biological activity profiles . The evaluation included:
- Toxicological Assessments : The compound was assessed for developmental toxicity, neurotoxicity, and skin sensitization among other endpoints.
- Environmental Impact : Ecotoxicity data indicated that while it possesses some hazardous characteristics, it may offer benefits over BPA in specific contexts.
Q & A
Q. How can 4-isopropenylphenol be synthesized for use as a chemical intermediate in polymer research?
This compound is synthesized through co-oligomerization reactions, such as the ternary co-oligomerization of phenol, formaldehyde, and this compound with maleic anhydride as a modifying comonomer. This method produces cross-linked copolymers with hydroxyl and reactive fragments, enabling applications in sorption materials for environmental remediation. Experimental design should optimize monomer ratios, reaction temperature (typically 60–80°C), and catalyst selection to enhance cross-linking efficiency and thermal stability .
Q. What analytical methods are suitable for detecting this compound as a degradation intermediate of bisphenol A (BPA)?
Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and gas chromatography-mass spectrometry (GC-MS) are preferred for identifying this compound in BPA degradation studies. LC-HRMS provides accurate mass measurements for structural confirmation, while GC-MS with silanization (e.g., trisilyl esters) improves volatility and detection of aromatic intermediates. Method validation should include spiked recovery tests and comparison with reference standards to address false positives from cross-coupling byproducts (e.g., byproduct D in laccase-catalyzed electro-oxidation systems) .
Q. How should researchers handle waste containing this compound to minimize environmental contamination?
Post-experimental waste must be segregated, stored in chemically resistant containers, and treated by licensed waste management facilities. Due to its potential skin/eye irritation and inhalation hazards (H313, H333 warnings), labs should implement fume hoods, PPE (gloves, goggles), and neutralization protocols for acidic or alkaline residues. Wastewater containing this compound requires enzymatic or advanced oxidation pre-treatment to prevent ecosystem toxicity .
Q. What role does this compound play as a biomarker in peat decomposition studies?
In Sphagnum-dominated peat, this compound serves as a proxy for historical hydrological conditions. Its depth-dependent concentration correlates with polysaccharide decomposition rates. Researchers should pair its quantification (via pyrolysis-GC/MS) with lignin/phenol (L/P) ratios to distinguish vascular plant vs. moss contributions. Contradictions in depth trends (e.g., sedge vs. shrub peat cores) may arise from temperature-sensitive microbial activity, necessitating controlled incubation experiments to isolate climatic variables .
Q. How can conflicting data on this compound’s persistence in BPA degradation pathways be resolved?
Discrepancies in degradation efficiency (e.g., >95% BPA removal in laccase systems vs. incomplete mineralization) stem from reaction conditions (pH, humic acid presence) and intermediate coupling reactions. Researchers should employ time-resolved LC-HRMS to track transient intermediates and isotopic labeling (e.g., ¹³C-BPA) to differentiate elimination pathways. Statistical tools like principal component analysis (PCA) can resolve co-eluting peaks and quantify cross-coupling byproducts .
Q. What experimental strategies optimize this compound’s integration into hybrid remediation technologies?
Combining enzymatic electro-oxidation (e.g., alginate/pectin-laccase anodes) with photocatalysis or Fenton reactions enhances mineralization. Key parameters include electrode material selection (e.g., carbon nanotubes for conductivity), laccase immobilization efficiency, and OH• radical scavenger mitigation. Pilot-scale studies must assess energy consumption and byproduct toxicity using Daphnia magna or algal bioassays .
Q. How does this compound’s structural reactivity influence its adsorption on synthetic polymers?
The isopropenyl group enhances π-π stacking and hydrogen bonding with aromatic contaminants in water. Researchers should characterize adsorption isotherms (Langmuir vs. Freundlich models) and kinetics (pseudo-second-order) using batch experiments. Competitive adsorption studies with co-pollutants (e.g., heavy metals) are critical for real-world applicability. Surface functionalization with carboxyl groups improves selectivity but may reduce thermal stability .
Q. What are the challenges in quantifying this compound in complex environmental matrices?
Matrix effects (e.g., humic acid interference) and low concentrations (<1 ppb) require solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Method optimization should include internal standards (e.g., deuterated this compound) and tandem MS/MS for sensitivity. Cross-validation with alternative techniques like capillary electrophoresis ensures reproducibility in peat or wastewater samples .
Q. Notes
- Basic Questions : Focus on synthesis, safety, and detection (Q1–Q3).
- Advanced Questions : Address mechanistic studies, data conflicts, and technology integration (Q4–Q8).
- Methodology Emphasis : Solutions prioritize experimental design, analytical validation, and statistical analysis.
Properties
IUPAC Name |
4-prop-1-en-2-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7(2)8-3-5-9(10)6-4-8/h3-6,10H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGRUUPXPPLSRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51032-74-7 | |
Record name | Phenol, 4-(1-methylethenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51032-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90962744 | |
Record name | 4-(Prop-1-en-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64054-77-9, 4286-23-1 | |
Record name | Phenol, 4-(1-methylethenyl)-, dimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64054-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Isopropenylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4286-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Isopropenylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004286231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(1-methylethenyl)-, dimer | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Prop-1-en-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90962744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-ISOPROPENYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QP218C90D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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